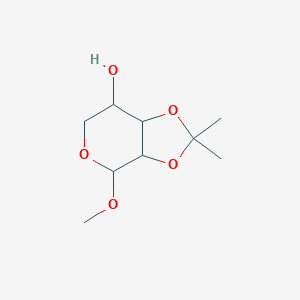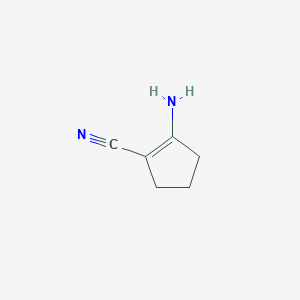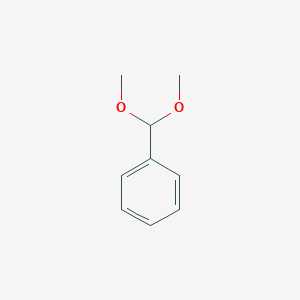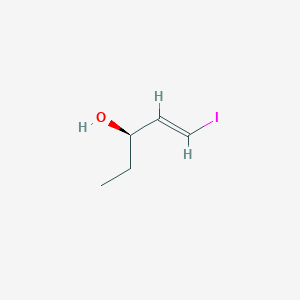
(E,3R)-1-iodopent-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-1-iodopent-1-en-3-ol is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a double bond within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-1-iodopent-1-en-3-ol typically involves the iodination of pent-1-en-3-ol. One common method is the reaction of pent-1-en-3-ol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of (R,E)-1-iodopent-1-en-3-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(R,E)-1-iodopent-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of 1-iodopent-1-en-3-one.
Reduction: Formation of 1-iodopentan-3-ol.
Substitution: Formation of various substituted pent-1-en-3-ol derivatives.
Scientific Research Applications
Chemistry
(R,E)-1-iodopent-1-en-3-ol is used as a building block in organic synthesis
Biology
In biological research, (R,E)-1-iodopent-1-en-3-ol can be used as a probe to study enzyme mechanisms and protein interactions due to its reactive iodine atom.
Medicine
Industry
In the industrial sector, (R,E)-1-iodopent-1-en-3-ol can be used in the synthesis of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of (R,E)-1-iodopent-1-en-3-ol involves its reactivity with various biological and chemical targets. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic attacks. These interactions can modulate the activity of enzymes and other biomolecules, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
1-iodopentane: Lacks the double bond and hydroxyl group, making it less reactive.
Pent-1-en-3-ol: Lacks the iodine atom, resulting in different reactivity and applications.
1-iodo-2-propanol: Has a similar iodine and hydroxyl functionality but differs in carbon chain length and position of the double bond.
Uniqueness
(R,E)-1-iodopent-1-en-3-ol is unique due to the combination of an iodine atom, a hydroxyl group, and a double bond within a single molecule. This combination allows for versatile reactivity and a wide range of applications in various fields.
Properties
CAS No. |
126641-06-3 |
|---|---|
Molecular Formula |
C5H9IO |
Molecular Weight |
212.03 g/mol |
IUPAC Name |
(E,3R)-1-iodopent-1-en-3-ol |
InChI |
InChI=1S/C5H9IO/c1-2-5(7)3-4-6/h3-5,7H,2H2,1H3/b4-3+/t5-/m1/s1 |
InChI Key |
VAVSCVJYAOHETD-QLSVQJPWSA-N |
SMILES |
CCC(C=CI)O |
Isomeric SMILES |
CC[C@H](/C=C/I)O |
Canonical SMILES |
CCC(C=CI)O |
Synonyms |
[R-(E)]-1-Iodo-1-penten-3-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


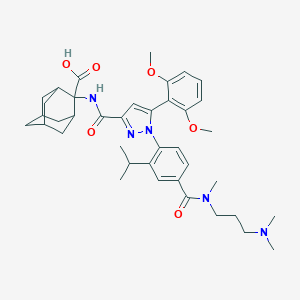
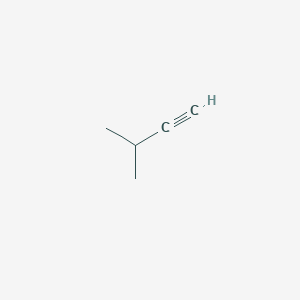
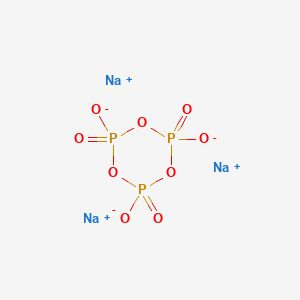


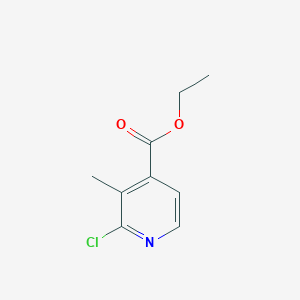
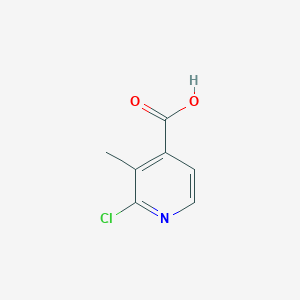
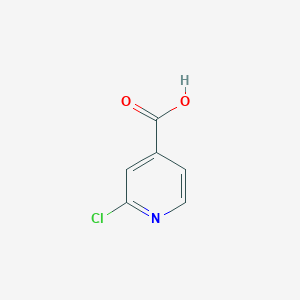
![(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one](/img/structure/B31198.png)


